molecular formula C23H40O2 B108340 1,3-Dimethoxy-5-pentadecylbenzene CAS No. 23032-48-6

1,3-Dimethoxy-5-pentadecylbenzene

Cat. No.: B108340
CAS No.: 23032-48-6
M. Wt: 348.6 g/mol
InChI Key: KDZJXNAOSGKFDB-UHFFFAOYSA-N
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Description

1,3-Dimethoxy-5-pentadecylbenzene (CAS: 23032-48-6) is a lipophilic aromatic compound characterized by a benzene ring substituted with two methoxy groups at positions 1 and 3 and a long pentadecyl chain (C15H31) at position 4. Its molecular formula is C23H40O2, with a molecular weight of 349.31 g/mol . The compound is synthesized via a Suzuki–Miyaura coupling reaction, yielding a low-melting off-white solid (72% yield) with high purity (91.27% by LCMS) . Key spectral data include:

  • ¹H-NMR: δ 6.34 (d, J = 2.0 Hz, 1H), 6.29 (d, J = 2.0 Hz, 1H), 3.78 (s, 6H, OCH3), and signals for the pentadecyl chain (δ 2.54–0.88 ppm) .
  • ¹³C-NMR: Peaks at δ 160.8 (C-OCH3), 145.6 (aromatic C), and 36.5 (alkyl chain CH2) .

It has been identified in environmental studies as a semi-volatile organic contaminant in Baltic Sea organisms, with a GC-HRMS retention index of 2647 .

Properties

CAS No.

23032-48-6

Molecular Formula

C23H40O2

Molecular Weight

348.6 g/mol

IUPAC Name

1,3-dimethoxy-5-pentadecylbenzene

InChI

InChI=1S/C23H40O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-18-22(24-2)20-23(19-21)25-3/h18-20H,4-17H2,1-3H3

InChI Key

KDZJXNAOSGKFDB-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCC1=CC(=CC(=C1)OC)OC

Canonical SMILES

CCCCCCCCCCCCCCCC1=CC(=CC(=C1)OC)OC

Synonyms

1,3-Dimethoxy-5-pentadecylbenzene;  1-(3,5Ddimethoxyphenyl)-pentadecane

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs with variations in alkyl chain length, substituent groups, and aromatic ring systems. Key differences in physicochemical properties, environmental behavior, and synthesis are summarized below:

Table 1: Structural and Analytical Comparison of Alkyl-Substituted Benzene Derivatives

Compound Name Molecular Formula CAS Number Molecular Weight (g/mol) Retention Time (GC-HRMS) Environmental Concentration (Relative Units) Log P (Predicted)
1,3-Dimethoxy-5-pentadecylbenzene C23H40O2 23032-48-6 349.31 2647 12 8.9*
1,3-Dimethoxy-5-hexadecylbenzene C24H42O2 N/A 363.34 2711 1.1 9.4*
(1-Pentyloctyl)benzene C18H30 2719-61-1 246.43 1742 -5† 7.2
(1-Methylundecyl)benzene C18H30 2719-61-1 246.43 1724 -3† 7.5
2,4’-Dimethylbiphenyl C14H14 1166-18-3 182.26 1503 8 4.1

Key Findings:

Alkyl Chain Length and Hydrophobicity :

  • Increasing alkyl chain length (C15 → C16) correlates with higher molecular weight (349.31 → 363.34 g/mol) and retention time (2647 → 2711), indicating enhanced hydrophobicity and chromatographic retention .
  • The pentadecyl derivative exhibits higher environmental prevalence (12 units) than its hexadecyl analog (1.1 units), suggesting chain length inversely affects biodegradability or bioaccumulation .

Substituent Effects: Methoxy groups in this compound increase polarity compared to non-oxygenated analogs like (1-Pentyloctyl)benzene. However, the long alkyl chain dominates its lipophilicity (Log P ~8.9 vs. 7.2 for C18 alkylbenzenes) . Biphenyl derivatives (e.g., 2,4’-Dimethylbiphenyl) show significantly lower Log P (4.1) and molecular weight (182.26 g/mol), reflecting reduced environmental persistence .

Research Findings and Environmental Relevance

  • Structural Uniqueness : Unlike shorter-chain alkylbenzenes (e.g., C18 derivatives), its methoxy groups may facilitate interactions with biological receptors, though this remains understudied .
  • Contradictions in Data : A conflicting entry in lists the molecular formula as C12H5Cl5 , likely a typographical error, as this contradicts NMR and synthesis data from authoritative sources .

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